11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene
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Overview
Description
11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene is a complex organic compound with a unique structure that includes an indene moiety and a hexahydro-epiminocyclohepta[c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a precursor molecule containing the indene and pyrazole moieties under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2S,3S,3aR,9bR)-7-(cyclohexen-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)-3-(hydroxymethyl)-6-oxo-1-propyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[2,3-a]indolizine-2-carboxamide .
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(2S,3R,6R)-2-(hydroxymethyl)-3-[(3-methoxyphenyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide .
Uniqueness
The uniqueness of 11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene lies in its specific stereochemistry and the combination of the indene and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-2-4-12-8-14(7-11(12)3-1)20-13-5-6-17(20)15-10-18-19-16(15)9-13/h1-4,10,13-14,17H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZFKEKAPDMINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CC1N2C4CC5=CC=CC=C5C4)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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